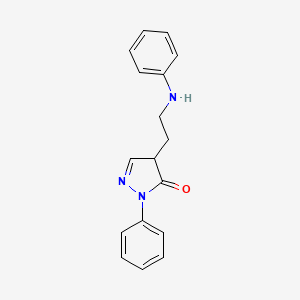

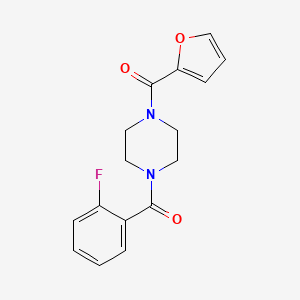

N~1~-(4-chloro-2-methylphenyl)-N~2~-(2,4-dimethoxyphenyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a chemical entity that has been studied in various contexts due to its interesting chemical and physical properties. While specific studies on this exact compound are limited, related compounds have been extensively researched.

Synthesis Analysis

Synthesis of similar compounds often involves intricate chemical reactions. For instance, a study described the synthesis of N-methyl-N-(2-thiophenylmethyl)-N'-(4-methyl-2-thiazolyl) glycinamide, highlighting the complexity of such processes (Wei Qun-chao, 2013). Similarly, the formation of spiro-Meisenheimer adduct of NN′-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide was studied, demonstrating intricate synthesis routes for related compounds (Macháček, Hassanien, & Štěrba, 1986).

Molecular Structure Analysis

The molecular structure of such compounds is typically complex. Studies like the one on the crystal structure of 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one provide insights into the intricate structure of similar molecules (Shi et al., 2007).

Chemical Reactions and Properties

Chemical reactions and properties of related compounds have been explored. For instance, the antinociceptive activity of N-(2-Indanyl)-glycinamide hydrochloride was studied, showing the diverse chemical reactions and biological properties these compounds can exhibit (Villetti et al., 2003).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are critical in understanding these compounds. The synthesis and physical studies of lanthanide(III) complexes of N,N-bis(2-hydroxyethyl)glycinate provide relevant information about the physical characteristics of similar compounds (Messimeri et al., 2002).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and chemical interactions, are essential for a comprehensive understanding. Theoretical studies, such as those on intramolecular hydrogen bonds in thiazole derivatives, offer insights into the chemical behavior of related molecules (Castro et al., 2007).

Applications De Recherche Scientifique

Synthesis and Characterization

- Spiro-Meisenheimer Adduct Formation : Studies have explored the cyclization of NN′-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide to form spiro-adducts, indicating a method of synthesizing complex organic structures which could be related to the reactivity and synthetic utility of compounds like N

1-(4-chloro-2-methylphenyl)-N2-(2,4-dimethoxyphenyl)glycinamide (Macháček et al., 1986). - N-Acyl-2-(Dimethoxyphosphoryl)glycinates Synthesis : The synthesis of N-acyl-2-(dimethoxyphosphoryl)glycinates highlights a method for creating α,β-dehydro-α-amino acids, showing the versatility of similar glycinate compounds in organic synthesis (Mazurkiewicz & Kuźnik, 2006).

Biological Evaluation

- Antiproliferative Activities : Research on asymmetrical azines related to the 2,4-dimethoxyphenyl group has shown potent cytotoxicity against MCF-7 cell lines, suggesting potential applications in developing anticancer agents (Ganga & Sankaran, 2020).

- Hypoglycemic Activity : The design and synthesis of compounds based on dipeptidyl peptidase IV (DPP-IV) inhibitors indicate the role of glycinamide derivatives in maintaining hypoglycemic activity, suggesting potential applications in diabetes treatment (Wei Qun-chao, 2013).

Theoretical Studies

- Intramolecular Hydrogen Bonds : Theoretical studies of thiazole derivatives containing similar structural motifs have provided insights into the nature of intramolecular hydrogen bonds, which could be relevant for understanding the properties and reactivity of N

1-(4-chloro-2-methylphenyl)-N2-(2,4-dimethoxyphenyl)glycinamide (Castro et al., 2007).

Propriétés

IUPAC Name |

N-(4-chloro-2-methylphenyl)-2-(2,4-dimethoxyanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3/c1-11-8-12(18)4-6-14(11)20-17(21)10-19-15-7-5-13(22-2)9-16(15)23-3/h4-9,19H,10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJCPUPFBNTNHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)CNC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-methylphenyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)

![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)

![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)

![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)

![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)

![4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5507634.png)

![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)

![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)

![2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)